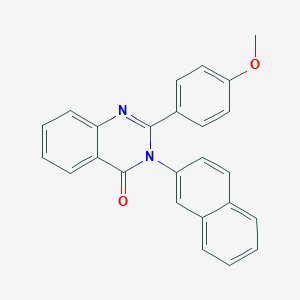
N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a propanoylhydrazinyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylamine, which is then nitrated to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 2-propanoylhydrazine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(4-methoxyphenyl)-3-nitrobenzamide
- N-(4-methoxyphenyl)-4-(2-propanoylhydrazinyl)benzamide
- N-(4-methoxyphenyl)-3-nitro-4-(2-acetylhydrazinyl)benzamide
Uniqueness: N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide is unique due to the presence of both a nitro group and a propanoylhydrazinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H18N4O5 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide |
InChI |
InChI=1S/C17H18N4O5/c1-3-16(22)20-19-14-9-4-11(10-15(14)21(24)25)17(23)18-12-5-7-13(26-2)8-6-12/h4-10,19H,3H2,1-2H3,(H,18,23)(H,20,22) |
Clave InChI |
JEJYFVQULGHCDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10880614.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10880641.png)
![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880646.png)
![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10880650.png)
![2-(2,4-dichlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10880654.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B10880662.png)
![1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880664.png)
![N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B10880671.png)
